molecular formula C16H20FNO3S2 B1621098 Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate CAS No. 648858-94-0

Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate

Cat. No.: B1621098
CAS No.: 648858-94-0
M. Wt: 357.5 g/mol
InChI Key: KEUFELDOFAQSLK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated ketone with thiourea under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfur atom.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)sulfanylmethyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c1-2-21-16(20)8-7-14(19)18-9-10-22-15(18)11-23-13-5-3-12(17)4-6-13/h3-6,15H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUFELDOFAQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCSC1CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381643
Record name ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648858-94-0
Record name ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate
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Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate

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